molecular formula C29H30N2O3S B13378298 ethyl (5Z)-5-[[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate

ethyl (5Z)-5-[[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate

Cat. No.: B13378298
M. Wt: 486.6 g/mol
InChI Key: CNBBQVFVRMZVNV-DFZXFXTASA-N
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Description

Ethyl 5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate involves multiple steps, starting with the preparation of the thiophene core. The thiophene nucleus is typically synthesized through the reaction of enaminones with various nucleophiles and electrophiles . The reaction conditions often involve the use of solvents like ethanol and pyridine, and the reactions are carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be carefully controlled to optimize yield and purity. The use of continuous flow reactors could also be considered to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, often involving halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, typically in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines.

Mechanism of Action

The mechanism of action of ethyl 5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in biological molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific biological target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate stands out due to its unique combination of structural features, which confer distinct electronic properties and biological activities

Properties

Molecular Formula

C29H30N2O3S

Molecular Weight

486.6 g/mol

IUPAC Name

ethyl (5Z)-5-[[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-4-hydroxy-2-(4-methylphenyl)iminothiophene-3-carboxylate

InChI

InChI=1S/C29H30N2O3S/c1-7-34-29(33)26-27(32)25(35-28(26)30-23-11-8-17(2)9-12-23)16-22-15-20(5)31(21(22)6)24-13-10-18(3)19(4)14-24/h8-16,32H,7H2,1-6H3/b25-16-,30-28?

InChI Key

CNBBQVFVRMZVNV-DFZXFXTASA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=C(N(C(=C2)C)C3=CC(=C(C=C3)C)C)C)/SC1=NC4=CC=C(C=C4)C)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=C(N(C(=C2)C)C3=CC(=C(C=C3)C)C)C)SC1=NC4=CC=C(C=C4)C)O

Origin of Product

United States

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